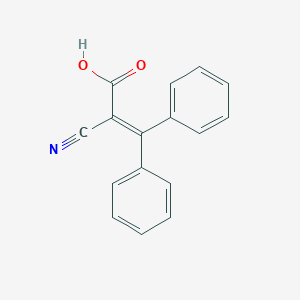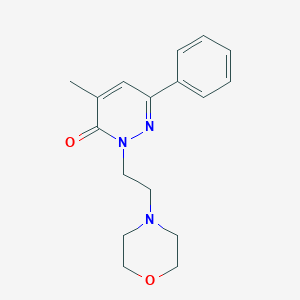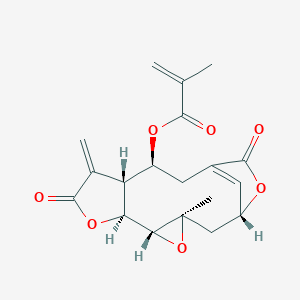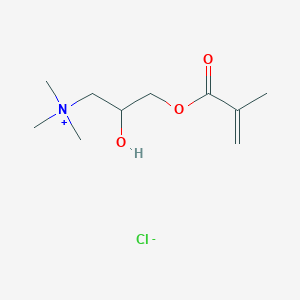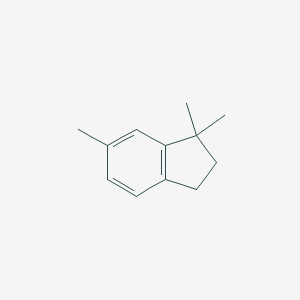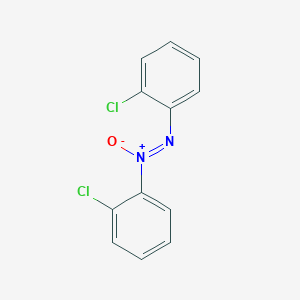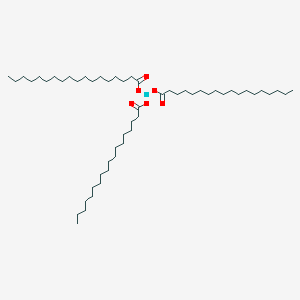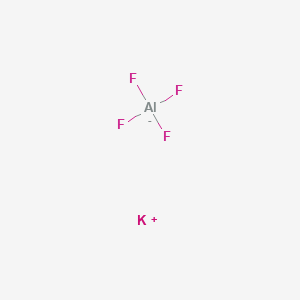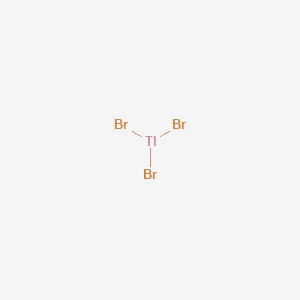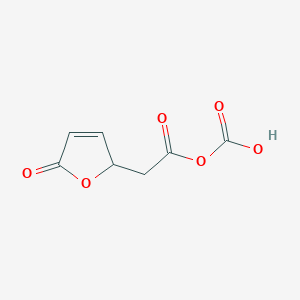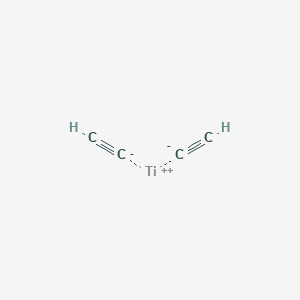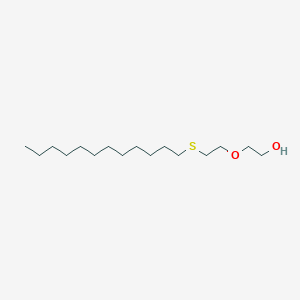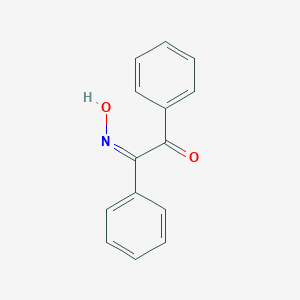![molecular formula C14H19NO4 B076293 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester CAS No. 14469-80-8](/img/structure/B76293.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Meldrum's acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, Meldrum's acid is used as a versatile building block for the synthesis of various compounds such as β-keto esters, β-lactones, and cyclic compounds. In medicinal chemistry, Meldrum's acid is used as a starting material for the synthesis of drugs such as antiviral agents, antibacterial agents, and antitumor agents. In material science, Meldrum's acid is used as a precursor for the synthesis of functional materials such as polymers, nanoparticles, and metal-organic frameworks.
Mécanisme D'action
Meldrum's acid acts as a nucleophile in various reactions due to the presence of the carboxylic acid and ketone functional groups. The carboxylic acid group can undergo esterification, amidation, and transesterification reactions, while the ketone group can undergo aldol condensation, Michael addition, and enolization reactions. The dimethylaminoethylidene group in Meldrum's acid can act as a leaving group in various reactions, making it a versatile building block in organic synthesis.
Effets Biochimiques Et Physiologiques
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Meldrum's acid has low toxicity and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Meldrum's acid has several advantages for lab experiments, including its versatility as a building block in organic synthesis, its low toxicity, and its ease of handling and storage. However, Meldrum's acid has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the use of Meldrum's acid in scientific research. One potential direction is the development of new synthetic methods for Meldrum's acid and its derivatives. Another direction is the synthesis of new functional materials using Meldrum's acid as a precursor. Additionally, the use of Meldrum's acid in drug discovery and development is an area of active research. Finally, the study of the biochemical and physiological effects of Meldrum's acid and its derivatives is an area that requires further investigation.
Conclusion:
In conclusion, Meldrum's acid is a versatile building block with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Meldrum's acid has the potential to contribute significantly to the fields of organic synthesis, medicinal chemistry, and material science, and its further investigation is warranted.
Méthodes De Synthèse
Meldrum's acid is synthesized by the reaction of malonic acid and acetone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction produces Meldrum's acid as a white crystalline solid with a melting point of 102-104°C.
Propriétés
Numéro CAS |
14469-80-8 |
|---|---|
Nom du produit |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester |
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
dimethyl (5E)-5-[1-(dimethylamino)ethylidene]-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-8-10(13(16)18-5)7-11(9(2)15(3)4)12(8)14(17)19-6/h7H,1-6H3/b11-9+ |
Clé InChI |
FNFZOVOPBNRFRN-PKNBQFBNSA-N |
SMILES isomérique |
CC1=C(/C(=C(\C)/N(C)C)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=C(C)N(C)C)C=C1C(=O)OC)C(=O)OC |
Synonymes |
5-[1-(Dimethylamino)ethylidene]-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



